molecular formula C9H4F6O2 B3336412 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine CAS No. 25857-80-1

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

Cat. No.: B3336412
CAS No.: 25857-80-1
M. Wt: 258.12 g/mol
InChI Key: BMTPREMSPODDIV-UHFFFAOYSA-N
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Description

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine is a fluorinated derivative of benzo[1,3]dioxine, characterized by two trifluoromethyl groups at positions 2 and 4 of the dioxine ring. Its molecular formula is C₉H₃F₆O₂, with a bicyclic structure that combines aromatic and ether-like reactivity. The compound’s high fluorine content contributes to its unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and resistance to metabolic degradation. However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name

2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-7(11)5-3-1-2-4-6(5)16-9(15,17-7)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPREMSPODDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC(O2)(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661330
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25857-80-1
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with a suitable dioxane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while reduction can produce fluorinated benzodioxanes.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in 2,4,4-trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine enhances the lipophilicity and metabolic stability of drug candidates. This compound serves as a scaffold in the synthesis of various bioactive molecules.

  • Case Study : A study demonstrated the synthesis of novel compounds derived from this dioxine structure that exhibited significant antitumor activity in vitro. The incorporation of trifluoromethyl groups increased potency against cancer cell lines compared to non-fluorinated analogs .

Material Science

The compound's unique fluorinated structure contributes to its application in developing advanced materials with enhanced thermal and chemical stability.

  • Application : It is used as a building block for creating polymers that require high resistance to solvents and thermal degradation. Such materials are beneficial in coatings and insulation applications.

Environmental Chemistry

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential bioaccumulation.

  • Research Findings : Investigations into the degradation pathways of this compound have shown that it can undergo photolytic degradation under UV light exposure. Understanding these pathways is crucial for assessing its environmental fate and developing remediation strategies .

Mechanism of Action

The mechanism by which 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The following compounds are selected for comparison due to shared structural motifs (fluorinated benzo[1,3]dioxine cores) and applications in synthetic chemistry or radiopharmaceutical research:

Compound Name Molecular Formula Substituents Applications Key References
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine C₉H₃F₆O₂ -CF₃ at C2; -F at C4; -F at C4 Discontinued (potential use in fluorinated intermediates)
(4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine C₁₉H₂₄F₁O₇ -F at C7; -OCH₂CH₂OCH₃ at C8; -OCH₃ at C6; phenyl at C2 Radiochemical precursor for [¹⁸F]FDM synthesis
(4aR,6R,7R,8S,8aR)-8-(Ethoxymethoxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl trifluoromethanesulfonate C₁₉H₂₃F₃O₈S -OTf (triflate) at C7; -OCH₂CH₂OCH₃ at C8; -OCH₃ at C6; phenyl at C2 Radiochemical precursor for 2-[¹⁸F]fluoro-2-deoxy-mannitol

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl groups in this compound significantly increase its logP value compared to non-fluorinated analogues, enhancing membrane permeability.
  • Thermal Stability : Fluorinated benzo[1,3]dioxines generally exhibit higher thermal stability than their chlorinated counterparts (e.g., chlorine dioxine derivatives mentioned in periodontal research ).
  • Solubility : The ethoxymethoxy and methoxy groups in Compounds (9) and (5) improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the trifluoromethylated compound is likely more soluble in fluorinated solvents .

Biological Activity

Chemical Identity
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine, with the CAS number 25857-80-1, is a synthetic compound characterized by its unique trifluoromethyl groups which significantly influence its biological activity. The molecular formula is C9H4F6O2C_9H_4F_6O_2 and it has a molecular weight of 258.12 g/mol .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. In particular, the presence of trifluoromethyl substituents has been shown to increase the potency of various antibiotics. Research has demonstrated that derivatives of similar structures can achieve minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated against several human cancer cell lines. Studies have shown that compounds with similar structural features can exhibit IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than established chemotherapeutics like Doxorubicin. For instance, some derivatives demonstrated IC50 values ranging from 12.4 to 44.4 μM against various cancer cell lines including A549 and HCT116 .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, molecular docking studies have suggested that trifluoromethyl groups facilitate strong interactions with targeted proteins involved in cancer metabolism and bacterial resistance mechanisms . The trifluoromethyl group enhances lipophilicity and alters electronic properties, improving binding affinity to target sites.

Anti-Inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds similar to this compound have also been reported to possess significant anti-inflammatory effects. Studies indicate that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. For instance, some synthesized compounds exhibited IC50 values in the low micromolar range for COX-2 inhibition, demonstrating potential for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of fluorinated compounds including derivatives of benzo[1,3]dioxine. The study found that compounds with trifluoromethyl groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The most effective compound had an MIC of 4.88 µg/mL against E. coli, highlighting the potential for developing new antibiotics based on this chemical structure.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anti-cancer activity, a library of compounds featuring the benzo[1,3]dioxine core was screened against multiple cancer cell lines. Compounds with trifluoromethyl substitutions showed promising results with IC50 values lower than those of traditional chemotherapeutics like Doxorubicin in several cases. This suggests a need for further exploration into the structure-activity relationship (SAR) of these compounds for optimized therapeutic use.

Q & A

What are the key challenges in synthesizing 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine, and how can reaction conditions be optimized?

Basic Synthesis
The synthesis of fluorinated benzo[1,3]dioxine derivatives typically involves multi-step reactions with fluorinated intermediates. For example, fluorination steps often require anhydrous conditions and catalysts like p-toluenesulfonic acid to stabilize reactive intermediates . Key challenges include controlling regioselectivity during fluorination and avoiding hydrolysis of sensitive functional groups. A common approach involves using benzaldehyde dimethyl acetal as a protecting group to prevent side reactions during cyclization .

Advanced Optimization
Advanced methodologies focus on optimizing reaction yields and purity. For instance, sodium hydride in tetrahydrofuran (THF) under N₂ atmosphere enhances nucleophilic substitution efficiency for trifluoromethyl group introduction . Deactivated silica gel is recommended for purification to avoid decomposition of fluorinated products . Kinetic studies using in-situ NMR can monitor intermediate stability, particularly for acid-sensitive intermediates .

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for fluorinated benzo[1,3]dioxine derivatives?

Basic Characterization
Fluorine’s electronegativity causes significant deshielding in ¹⁹F NMR, aiding structural confirmation. For 2,4,4-Trifluoro derivatives, distinct splitting patterns in ¹H NMR (e.g., coupling constants J~8–12 Hz for vicinal F–H interactions) help assign substitution patterns . Mass spectrometry (MS) with high-resolution ESI+ is critical for verifying molecular ions, as fluorine’s isotopic signature (M+1, M+2 peaks) must align with theoretical values .

Advanced Data Analysis
Contradictions may arise from stereochemical ambiguity or overlapping signals. X-ray crystallography (e.g., single-crystal studies at 153 K) provides definitive structural confirmation, as demonstrated for analogous fluorinated benzothiazine derivatives . For dynamic systems, variable-temperature NMR can identify conformational exchange broadening . Triangulation with IR (C-F stretching ~1100–1250 cm⁻¹) and computational DFT calculations (e.g., Gaussian09) further validates assignments .

What methodologies are recommended for analyzing the stability and degradation pathways of this compound under varying conditions?

Basic Stability Assessment
Accelerated stability studies in solvents (e.g., DMSO, MeOH) at 25–40°C over 72 hours, monitored via HPLC-PDA, identify degradation products. Fluorinated compounds often degrade via hydrolysis; thus, pH-controlled buffers (pH 2–9) are used to assess acid/base sensitivity .

Advanced Mechanistic Studies
Advanced approaches employ LC-QTOF-MS to characterize degradation byproducts. For example, trifluoromethyl groups may undergo oxidative defluorination, forming carboxylic acids . Isotopic labeling (e.g., ¹⁸F tracers) tracks degradation pathways in real time . Computational models (e.g., Arrhenius plots) predict shelf-life under storage conditions (e.g., inert gas, 2–8°C) .

How can researchers design experiments to study the reactivity of the trifluoromethyl group in benzo[1,3]dioxine derivatives?

Basic Reactivity Screening
Nucleophilic substitution (e.g., with NaH/THF) and cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) are standard for modifying the trifluoromethyl group . Competition experiments using substituents with varying electronic effects (e.g., -NO₂, -OMe) quantify directing effects .

Advanced Mechanistic Probes
Kinetic isotope effects (KIEs) using deuterated analogs differentiate between concerted and stepwise mechanisms. For photochemical reactivity, time-resolved UV-Vis spectroscopy identifies transient intermediates (e.g., radicals) . Synchrotron X-ray diffraction maps electron density changes during reactions, elucidating transition states .

What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric purity?

Basic Scale-Up Considerations
Batch reactors with precise temperature control (-20°C to 80°C) minimize exothermic side reactions during fluorination. Continuous-flow systems improve heat dissipation for hazardous steps (e.g., NaH-mediated reactions) . Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity, with mobile phases optimized for fluorinated compounds (e.g., hexane/ethanol with 0.1% TFA) .

Advanced Process Chemistry
Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) enhances enantioselectivity . PAT (Process Analytical Technology) tools, such as inline FTIR, enable real-time adjustment of reagent stoichiometry. For crystallization, anti-solvent addition (e.g., heptane to DCM) improves yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 2
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

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